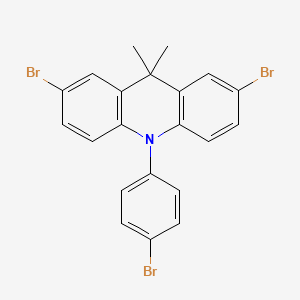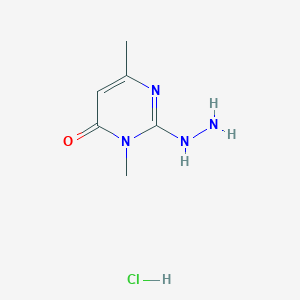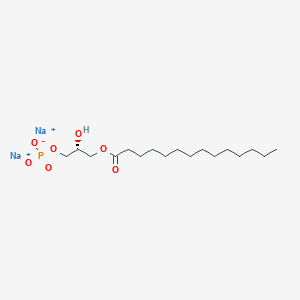
Sodium (R)-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a phosphate group, a hydroxy group, and a long-chain fatty acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate typically involves the esterification of ®-2-hydroxy-3-(tetradecanoyloxy)propyl alcohol with phosphoric acid. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. Common reagents used in this synthesis include phosphoric acid, sodium hydroxide, and tetradecanoic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the ester group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted esters.
Applications De Recherche Scientifique
Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial for many biological processes. The long-chain fatty acid ester can interact with lipid membranes, affecting their structure and function. These interactions can modulate various cellular pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate: This compound has a similar structure but with an additional ester group.
Dimyristoylphosphatidylglycerol Sodium Salt: Another similar compound used in biochemical research.
Uniqueness: Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in phosphorylation reactions and interact with lipid membranes makes it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C17H33Na2O7P |
|---|---|
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
disodium;[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C17H35O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(19)23-14-16(18)15-24-25(20,21)22;;/h16,18H,2-15H2,1H3,(H2,20,21,22);;/q;2*+1/p-2/t16-;;/m1../s1 |
Clé InChI |
ZTCOHIDBBFZAPC-GGMCWBHBSA-L |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


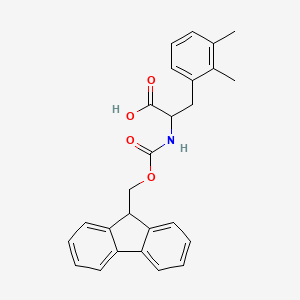
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)

![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
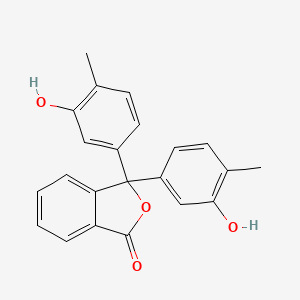
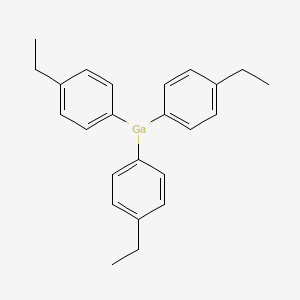
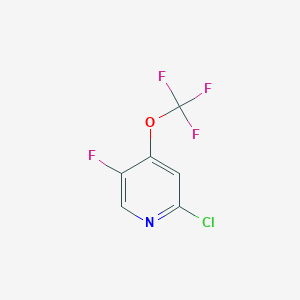
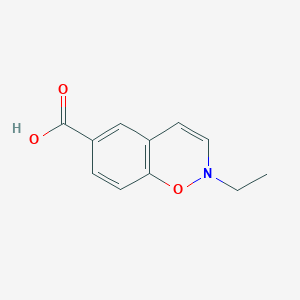
![3-Ethyl-1-iodoimidazo[1,5-a]pyridine](/img/structure/B13147057.png)
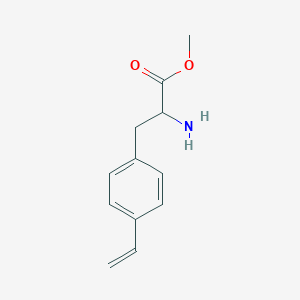
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
